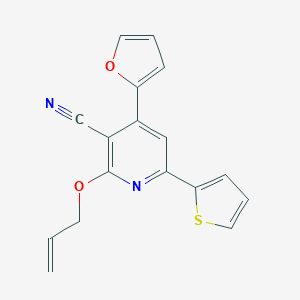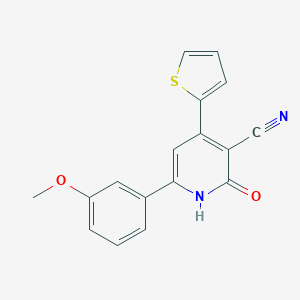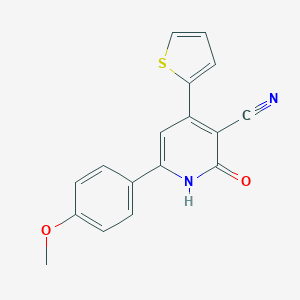![molecular formula C21H17N5O5 B292086 Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292086.png)
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a member of the triazolopyrimidine family and is known for its unique structure and properties.
Wirkmechanismus
The mechanism of action of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in the progression of diseases. It has also been found to induce cell death in cancer cells and inhibit the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in the body. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate is its high potency and selectivity. It has been shown to be effective at low concentrations, making it a promising candidate for drug development. However, one of the limitations of this molecule is its poor solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate. One area of focus is the development of new drugs based on this molecule. Researchers are also studying its potential use in the treatment of various diseases such as cancer, bacterial infections, and inflammation. Additionally, there is ongoing research on the mechanism of action of this molecule, which could lead to a better understanding of its biochemical and physiological effects. Finally, efforts are being made to improve the solubility of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate, which would make it easier to work with in lab experiments.
Synthesemethoden
The synthesis of Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate involves the reaction of 4-ethoxybenzaldehyde, ethyl cyanoacetate, and 5-amino-3-(2-furyl)-1,2,4-triazole in the presence of acetic acid and glacial acetic acid. The reaction is carried out at a temperature of 80-85°C for 6-8 hours. The resulting product is then purified using column chromatography to obtain Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate in high yield and purity.
Wissenschaftliche Forschungsanwendungen
Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(2-furyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate has been extensively studied for its potential applications in various fields. One of the major areas of research is in the development of new drugs. This molecule has shown promising results in the treatment of various diseases such as cancer, bacterial infections, and inflammation. It has also been studied for its potential use as an antifungal and antiviral agent.
Eigenschaften
Molekularformel |
C21H17N5O5 |
|---|---|
Molekulargewicht |
419.4 g/mol |
IUPAC-Name |
ethyl 6-cyano-1-(4-ethoxyphenyl)-7-(furan-2-yl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C21H17N5O5/c1-3-29-14-9-7-13(8-10-14)26-21-23-17(16-6-5-11-31-16)15(12-22)19(27)25(21)18(24-26)20(28)30-4-2/h5-11H,3-4H2,1-2H3 |
InChI-Schlüssel |
MLUKVXSTWPGBIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=C(C(=O)N3C(=N2)C(=O)OCC)C#N)C4=CC=CO4 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N2C3=NC(=C(C(=O)N3C(=N2)C(=O)OCC)C#N)C4=CC=CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292003.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B292004.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292006.png)
![1-({2-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetone](/img/structure/B292008.png)
![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-N'-phenylurea](/img/structure/B292010.png)
![N-(4-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292011.png)
![N-(3,4-dichlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292012.png)
![N-(4-methylphenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292013.png)
![N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)

![2-[2-(4-Fluorophenyl)-2-oxoethoxy]-4-(2-furyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B292020.png)


![N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-2-piperidinoacetamide](/img/structure/B292025.png)